Chlorfenvinphos-D10 (Z/E ~ 1/2) (E Major) Chlorfenvinphos-D10 (Z/E ~ 1/2) (E Major)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16682609
InChI: InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+/i1D3,2D3,3D2,4D2
SMILES:
Molecular Formula: C12H14Cl3O4P
Molecular Weight: 369.6 g/mol

Chlorfenvinphos-D10 (Z/E ~ 1/2) (E Major)

CAS No.:

Cat. No.: VC16682609

Molecular Formula: C12H14Cl3O4P

Molecular Weight: 369.6 g/mol

* For research use only. Not for human or veterinary use.

Chlorfenvinphos-D10 (Z/E ~ 1/2) (E Major) -

Specification

Molecular Formula C12H14Cl3O4P
Molecular Weight 369.6 g/mol
IUPAC Name [(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate
Standard InChI InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+/i1D3,2D3,3D2,4D2
Standard InChI Key FSAVDKDHPDSCTO-MKROIWPFSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])OP(=O)(O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H]
Canonical SMILES CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl

Introduction

Chemical Structure and Stereochemical Configuration

Chlorfenvinphos-D10 retains the core structure of chlorfenvinphos, comprising a dichlorophenyl group, a vinyl phosphate backbone, and two ethyl substituents. The deuterium atoms are strategically incorporated at ten positions, primarily within the ethyl groups and aromatic ring, to preserve the compound’s reactivity while altering its mass for analytical differentiation. The molecular formula is C12H4D10Cl3O4P\text{C}_{12}\text{H}_{4}\text{D}_{10}\text{Cl}_3\text{O}_4\text{P}, with a molecular weight of 369.63 g/mol .

Synthesis and Isotopic Labeling Strategies

Alternatively, the use of deuterated starting materials—such as perdeuteroethanol (CD3CD2OD\text{CD}_3\text{CD}_2\text{OD})—ensures complete labeling of the ethyl groups. This approach is favored for producing high-purity Chlorfenvinphos-D10, as evidenced by LGC Standards’ synthesis protocols, which yield a product compliant with ISO 17034 certification . The reaction pathway parallels that of non-deuterated chlorfenvinphos, involving phosphorylation of dichlorophenol followed by condensation with deuterated ethyl groups.

Physical and Chemical Properties

Chlorfenvinphos-D10 exhibits properties nearly identical to its non-deuterated counterpart, with minor deviations attributable to isotopic mass effects. Key characteristics include:

PropertyValueSource
Molecular Weight369.63 g/mol
Melting Point-20°C (estimated)
Boiling Point167–170°C at 0.5 mmHg
Solubility in Water145 mg/L at 20°C
Log KowK_{\text{ow}}3.78
Vapor Pressure1.5×1051.5 \times 10^{-5} mmHg

The deuterium substitution marginally reduces the compound’s volatility and increases its density, which can influence chromatographic retention times in gas chromatography-mass spectrometry (GC-MS) analyses. Hydrolysis studies reveal that Chlorfenvinphos-D10 degrades in aqueous environments via cleavage of the phosphate ester bond, producing dichlorophenol and deuterated ethyl phosphate derivatives .

Applications in Scientific Research

Environmental Fate and Degradation Tracking

Chlorfenvinphos-D10 is extensively used as an internal standard in environmental monitoring. Its deuterium label allows researchers to distinguish it from naturally occurring chlorfenvinphos in soil, water, and biota samples. Studies leveraging this isotopologue have elucidated hydrolysis rates in alkaline soils (t₁/₂ = 14 days at pH 8) and aerobic biodegradation pathways mediated by Pseudomonas spp. .

Toxicokinetic and Metabolic Profiling

In vivo studies employing Chlorfenvinphos-D10 have mapped its distribution across mammalian systems. Following oral administration in rats, the compound accumulates in lipid-rich tissues such as the liver and brain, with a plasma half-life of 6.2 hours . Deuterium labeling enables precise quantification of oxidative metabolites, including chlorfenvinphos oxon, a potent AChE inhibitor .

Analytical Chemistry and Quality Control

Toxicology and Health Impacts

Mechanism of Acute Toxicity

Like all organophosphates, Chlorfenvinphos-D10 inhibits AChE by phosphorylating the enzyme’s serine hydroxyl group. This inhibition prevents acetylcholine hydrolysis, leading to synaptic accumulation and cholinergic crisis. In mice, the 50% inhibitory concentration (IC50\text{IC}_{50}) for erythrocyte AChE is 0.8 μM, comparable to non-deuterated chlorfenvinphos .

Species-Specific Sensitivity

Animal models reveal marked interspecies variability. Guinea pigs exhibit the lowest susceptibility (LD₅₀ = 106 mg/kg), whereas rats (LD₅₀ = 34 mg/kg) and mice (LD₅₀ = 9.15 mg/kg) demonstrate higher sensitivity . Pretreatment with Chlorfenvinphos-D10 induces tolerance in rats, elevating the oral LD₅₀ to 106 mg/kg through enhanced hepatic detoxification .

Chronic Exposure and Sublethal Effects

Subchronic dietary exposure in Wistar rats (30 ppm for 4 weeks) results in plasma ChE inhibition ≥45% and reduced locomotor activity, indicative of neurotoxic effects . Dermal studies in guinea pigs identify a no-observed-effect level (NOEL) of 0.1 mg/kg/day, underscoring the risks of occupational exposure during handling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator